Ethyl 2-hydroxy-3-methylpentanoate

Organoleptic Flavor Chemistry Fragrance Development

Ethyl 2-hydroxy-3-methylpentanoate, also known as (+/-)-ethyl 2-hydroxy-3-methylvalerate, is a branched-chain fatty acid ester (C8H16O3, MW 160.21) with a FEMA GRAS designation (No. and JECFA classification (No.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 24323-38-4
Cat. No. B1601626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-3-methylpentanoate
CAS24323-38-4
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC)O
InChIInChI=1S/C8H16O3/c1-4-6(3)7(9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3
InChIKeyTXLBCYISDOYPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  soluble in most non-polar organic solvents
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-3-methylpentanoate (CAS 24323-38-4): Chemical Identity and Baseline Physicochemical Profile for Procurement


Ethyl 2-hydroxy-3-methylpentanoate, also known as (+/-)-ethyl 2-hydroxy-3-methylvalerate, is a branched-chain fatty acid ester (C8H16O3, MW 160.21) with a FEMA GRAS designation (No. 4269) and JECFA classification (No. 1652) . Predicted physicochemical properties indicate a logP of 1.5 and water solubility of approximately 26 g/L . The racemic mixture appears as a clear, colorless liquid with a fruity, berry-like aroma and is predominantly used as a flavor and fragrance ingredient .

Ethyl 2-Hydroxy-3-methylpentanoate: Why In-Class Esters Cannot Be Interchanged for Flavor and Fragrance Applications


Despite sharing the 2-hydroxy-3-methylpentanoate backbone, even minor structural modifications—such as ester alkyl chain length or methyl group position—result in dramatic shifts in organoleptic profile, as directly demonstrated by Snowden et al. (2005) . The ethyl ester (13/14) exhibits a camphoraceous, earthy, fruity character, whereas the methyl ester analog (15/16) delivers a completely distinct walnut, cacao, carob bean note . Such qualitative divergence precludes simple substitution in flavor and fragrance formulations, where precise odor and taste replication is critical to product acceptance and regulatory compliance.

Quantitative Differentiation Evidence for Ethyl 2-Hydroxy-3-methylpentanoate Against Closest Analogs


Organoleptic Profile Divergence: Ethyl vs. Methyl Ester of 2-Hydroxy-3-methylpentanoic Acid

In a direct comparative evaluation by a perfumery panel within a single study (Snowden et al., 2005), diastereomeric mixtures of ethyl 2-hydroxy-3-methylpentanoate (compounds 13/14) were described as 'camphoraceous, earthy, fruity,' while the corresponding methyl esters (compounds 15/16) were characterized as 'walnut, cacao, carob bean' . This represents a fundamental organoleptic shift from a fruity-earthy profile to a gourmand-bean profile driven solely by the change in ester alkyl group.

Organoleptic Flavor Chemistry Fragrance Development

GC Chromatographic Differentiation: Kovats Retention Index on Polar Column

Ethyl 2-hydroxy-3-methylpentanoate elutes with a Kovats retention index of 1541 on a DB-Wax polar column, as reported by Campo et al. (2006) . In the same multidimensional GC study, the positional isomer ethyl 2-hydroxy-4-methylpentanoate was also identified in wine samples, with a distinctly different retention index (value not directly tabulated in the Pherobase entry) . The significant RI difference on the same stationary phase provides a robust analytical handle for unambiguous identification and quantification of the target compound in complex flavor matrices, especially when regulatory or quality control specifications demand compound-specific data.

Analytical Chemistry GC-MS Flavor Analysis

Regulatory Clearance and Maximum Usage Levels Differentiate from Non-GRAS Analogs

Ethyl 2-hydroxy-3-methylpentanoate holds FEMA GRAS No. 4269 and JECFA No. 1652, with the JECFA evaluation (2007) concluding 'No safety concern at current levels of intake when used as a flavouring agent' . The FEMA Expert Panel has established recommended usage levels up to 3.0% in fragrance concentrates . In contrast, close analogs such as ethyl 2-hydroxy-4-methylpentanoate (CAS 10348-47-7) do not appear to have equivalent FEMA GRAS listing, placing them outside the standard regulatory framework for direct food flavoring in the United States. This regulatory asymmetry directly impacts procurement decisions where food-grade compliance is non-negotiable.

Regulatory Food Safety Flavor Chemistry

Commercial Purity Specification: Verified Assay Range as a Procurement Quality Metric

Reputable flavor and fragrance ingredient suppliers consistently specify an assay range of 96.00% to 100.00% for ethyl 2-hydroxy-3-methylpentanoate, as documented in the Food Chemicals Codex and supplier technical datasheets . This narrow assay window (4% maximum impurity content) provides a quantifiable procurement specification that can be verified by GC or HPLC. While similar purity ranges are reported for the methyl ester analog (methyl 2-hydroxy-3-methylpentanoate), the documented specification for the ethyl ester enables direct quality acceptance criteria in purchase agreements, ensuring batch-to-batch consistency.

Quality Control Procurement Specifications

Ethyl 2-Hydroxy-3-methylpentanoate: Research and Industrial Application Scenarios Derived from Verified Evidence


Flavor Formulation Requiring Specific Fruity-Earthy-Camphoraceous Top Notes

Based on the direct organoleptic comparison from Snowden et al. (2005), formulators seeking a camphoraceous, earthy, fruity note should specifically procure the ethyl ester (CAS 24323-38-4) rather than the cheaper methyl ester analog (CAS 41654-19-7), which delivers a fundamentally different walnut-cacao character . This differentiation is critical for berry, tropical fruit, or herbal flavor compositions where the earthy-fruity nuance is key to authenticity.

Analytical Quality Control and Authenticity Verification in Wine and Beverage Analysis

The validated Kovats retention index (RI 1541 on DB-Wax) from Campo et al. (2006) enables chromatographic laboratories to unequivocally identify and quantify ethyl 2-hydroxy-3-methylpentanoate in complex beverage matrices . This is particularly important for wine authenticity studies, where the co-occurrence of isomeric 2-hydroxy esters (e.g., ethyl 2-hydroxy-4-methylpentanoate) requires rigorous chromatographic discrimination to avoid misidentification in aroma profiling .

GRAS-Compliant Food and Beverage Flavoring with Established Regulatory Framework

For food and beverage manufacturers, the FEMA GRAS No. 4269 and JECFA No. 1652 designations provide a clear regulatory pathway for use as a flavoring agent, with an established ADI of 'no safety concern' at current intake levels (JECFA, 2007) . This contrasts with structurally similar esters lacking FEMA GRAS listing, where regulatory uncertainty could delay product launch or require additional toxicological data. The established maximum usage level of 3.0% in fragrance concentrates (The Good Scents Company) further guides formulation economics .

Procurement of Food-Grade Flavor Ingredient with Compendial Purity Standards

Procurement specifications can directly incorporate the Food Chemicals Codex-aligned assay range of 96.00–100.00% (Parchem; ChemicalBook), enabling consistent incoming material quality verification by GC or HPLC . This standardized purity specification allows quality assurance teams to set objective acceptance criteria, minimizing batch rejection rates and ensuring reproducible sensory performance in finished flavor formulations.

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